molecular formula C21H16FN3O2S B2399650 N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895011-38-8

N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2399650
CAS No.: 895011-38-8
M. Wt: 393.44
InChI Key: NFEBIHFGFRPJBI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a fluorine atom at the 4-position and a pyridin-3-ylmethyl group as the N-alkyl substituent. The 4-methoxybenzamide moiety contributes to its electronic and steric profile, making it a candidate for pharmacological studies.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-27-16-9-7-15(8-10-16)20(26)25(13-14-4-3-11-23-12-14)21-24-19-17(22)5-2-6-18(19)28-21/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEBIHFGFRPJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.

    Amidation: The final step involves the coupling of the benzothiazole derivative with 3-pyridinemethanamine to form the desired benzamide. This can be carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide exhibits several applications across various fields:

Medicinal Chemistry

The compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics .
    Pathogen TypeActivity Level
    Gram-positive BacteriaModerate to High
    Gram-negative BacteriaModerate
    Fungal StrainsSignificant
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and targeting specific enzymes like cyclooxygenase (COX).

Biological Mechanisms

The mechanism of action includes:

  • Targeting Enzymes : The compound may inhibit cyclooxygenase pathways, leading to reduced inflammation and pain.
  • Inducing Apoptosis : It activates caspases and other apoptotic proteins in cancer cells, promoting programmed cell death.

Industrial Applications

This compound is also explored for potential use in:

  • Pharmaceutical Development : As a building block for synthesizing more complex molecules with therapeutic potential.
  • Agrochemicals : The compound's biological activity may extend to applications in agricultural chemicals, particularly in pest control formulations.

Case Studies and Research Findings

Recent studies have further elucidated the compound's potential:

  • A study demonstrated its efficacy against resistant strains of bacteria when used in combination with cell-permeable peptides, enhancing its antibacterial activity significantly .
  • In vitro assays indicated promising anticancer activity, particularly against breast cancer cell lines, suggesting further exploration in clinical settings .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and other proteins involved in cell proliferation and apoptosis.

    Pathways Involved: It may inhibit the COX pathway, leading to reduced inflammation and pain. Additionally, it may induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several derivatives reported in the literature. Key variations include substituents on the benzothiazole core, the benzamide ring, and the N-alkyl group. Below is a comparative analysis of critical analogs:

Compound Name / ID Core Structure Substituents Key Properties/Activities Reference
Target Compound Benzo[d]thiazole + benzamide 4-F on benzothiazole; 4-OMe on benzamide; N-(pyridin-3-ylmethyl) N/A (Theoretical) -
TOZ5 () Benzo[d]thiazole + benzamide 4-F on benzamide; 7-morpholino on benzothiazole High yield (45%); Fluorine enhances stability
4d () Thiazole + benzamide 3,4-diCl on benzamide; morpholinomethyl on thiazole Potential bioactivity; white/yellow solid
3 () Thiazole + benzamide 4-Me on benzamide; pyridin-4-yl on thiazole 83% yield; yellow solid
3l () Benzo[d]thiazole + benzamide 3-Me on phenyl ring; no pyridine substituent 58.1 mg yield; white solid (MP 181°C)
Example 53 () Chromenone + pyrazolo-pyrimidine Fluoro substituents on chromenone; isopropylbenzamide 28% yield; enzyme inhibition (implicit)
N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy... () Benzo[d]thiazole + benzamide 3,4,5-triOMe on benzamide; pyridin-3-ylmethyl Increased lipophilicity (theoretical)

Key Observations :

  • Fluorine Substitution : The 4-fluoro group on the benzothiazole core (target compound) is analogous to TOZ5’s 4-fluorobenzamide moiety, which is associated with improved metabolic stability and target affinity .
  • Pyridine Positioning : The pyridin-3-ylmethyl group in the target contrasts with the pyridin-4-yl substituent in compound 3 (). Pyridine ring orientation influences π-π stacking and hydrogen bonding in receptor interactions .
  • Methoxy vs.
Physicochemical and Spectral Properties
  • Spectral Data :
    • IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) in thione tautomers (e.g., ’s compounds) aligns with the target’s benzamide structure, where C=O and NH stretches dominate .
    • NMR : The pyridin-3-ylmethyl group would exhibit distinct aromatic proton shifts (δ 8.5–9.0 ppm) compared to pyridin-4-yl derivatives (δ 7.5–8.0 ppm) .

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound belonging to the benzothiazole derivative family, which has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FN₃O₂S
  • Molecular Weight : 353.42 g/mol
  • CAS Number : 895011-38-8

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with 4-fluorobenzoic acid.
  • Amidation : Coupling the benzothiazole derivative with 3-pyridinemethanamine using coupling reagents like DCC and DMAP in organic solvents like dichloromethane.

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest through activation of caspases and modulation of apoptotic proteins .

CompoundCell LineIC50 (µM)Mechanism
This compoundA431TBDApoptosis induction
Similar Benzothiazole DerivativeA5491.5Cell cycle arrest

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies on structurally related thiazole derivatives indicate that modifications to the N-aryl amide group enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups at specific positions has been linked to increased activity .

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBacterialTBD
Escherichia coliBacterialTBD

Anti-inflammatory Properties

This compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

  • In Vitro Studies : A study evaluating a series of benzothiazole derivatives demonstrated that modifications significantly impacted their cytotoxicity against cancer cell lines. The compound was among those tested, showing promising results in inhibiting cell growth and inducing apoptosis.
  • Molecular Docking Studies : Computational studies have suggested that the compound interacts with key proteins involved in cancer progression, providing insights into its potential mechanisms of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a fluorobenzo[d]thiazol-2-amine derivative with a substituted benzamide. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or CDI under anhydrous conditions (e.g., DMF or THF) at 0–25°C for 12–24 hours .
  • Functional group protection : Methoxy and pyridinylmethyl groups may require temporary protection (e.g., Boc for amines) to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
    • Critical Parameters : Temperature control during exothermic steps (e.g., acylation) and inert atmosphere (N₂/Ar) to avoid oxidation of thiazole or pyridine moieties .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzo[d]thiazol δ 160–165 ppm for C-F; pyridinylmethyl δ 4.5–5.0 ppm for CH₂) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 410.12) and detects isotopic patterns for fluorine .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and identify byproducts .

Q. What preliminary biological screening assays are recommended for this compound?

  • Initial Screens :

  • Kinase Inhibition : Test against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • SAR Strategies :

  • Substituent Variation : Replace 4-methoxy with electron-withdrawing groups (e.g., nitro, sulfonyl) to enhance kinase binding affinity .
  • Scaffold Hybridization : Fuse the pyridinylmethyl group with triazole or imidazole rings to improve solubility and target selectivity .
  • Data-Driven Optimization : Use molecular docking (AutoDock Vina) to predict binding modes with EGFR (PDB: 1M17) and validate via SPR binding assays .
    • Key Metrics : LogP (target <3.5), ligand efficiency (>0.3), and selectivity indices (e.g., tumor vs. normal cells) .

Q. What experimental approaches resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?

  • Troubleshooting Framework :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation (e.g., CYP450-mediated) causing false negatives .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. How can crystallography or computational modeling elucidate the compound’s mechanism of action?

  • Structural Techniques :

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., EGFR) using SHELX programs for refinement .
  • MD Simulations : Analyze binding dynamics (GROMACS) over 100-ns trajectories to identify critical interactions (e.g., H-bonds with Thr790, hydrophobic contacts) .
    • Data Interpretation : Compare electron density maps (CCP4) with docking poses to validate binding hypotheses .

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